N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and TBHP . The conditions often involve mild temperatures and the use of solvents like toluene and ethyl acetate .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new therapeutic agents, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Another related compound known for its wide range of applications in synthetic chemistry and drug development.
Uniqueness
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions .
Properties
Molecular Formula |
C9H13Cl2N3 |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H |
InChI Key |
XLVPDQHMYAJVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.